Cas no 83810-94-0 (4-(4-formylcyclohexyl)Benzonitrile)

4-(4-Formylcyclohexyl)benzonitrile is a versatile aromatic nitrile derivative featuring a formyl-substituted cyclohexyl group. Its bifunctional structure, combining a reactive aldehyde group with a benzonitrile moiety, makes it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and advanced materials. The cyclohexyl ring enhances steric stability, while the formyl group enables further functionalization through condensation or reduction reactions. The nitrile group offers additional reactivity for heterocycle formation or hydrolysis. This compound is characterized by high purity and consistent performance, suitable for applications requiring precise molecular architecture. Its balanced polarity also facilitates solubility in common organic solvents.
4-(4-formylcyclohexyl)Benzonitrile structure
83810-94-0 structure
Product Name:4-(4-formylcyclohexyl)Benzonitrile
CAS No:83810-94-0
MF:C14H15NO
MW:213.275003671646
CID:2106563
PubChem ID:11769829
Update Time:2025-06-09

4-(4-formylcyclohexyl)Benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(4-formylcyclohexyl)Benzonitrile
    • 4-{trans-4'-(formyl)cyclohexyl}benzonitrile
    • DTXSID901254566
    • FIQRFWBYVFIOPU-MQMHXKEQSA-N
    • DTXSID001297836
    • trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde
    • 4-(p-cyanophenyl)cyclohexanecarboxaldehyde
    • 4-(4'-Cyanophenyl) cyclohexanaldehyde
    • AKOS015962613
    • DA-02500
    • SCHEMBL8453397
    • 93205-71-1
    • 83810-94-0
    • BENZONITRILE, 4-(4-FORMYLCYCLOHEXYL)-, TRANS-
    • FIQRFWBYVFIOPU-UHFFFAOYSA-N
    • SCHEMBL4486455
    • starbld0004497
    • trans-4-(4-cyanophenyl)cyclohexanecarbaldehyde
    • trans-4-(4-cyanophenyl)cyclohexanecarboaldehyde
    • Inchi: 1S/C14H15NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-2,5-6,10,12,14H,3-4,7-8H2
    • InChI Key: FIQRFWBYVFIOPU-UHFFFAOYSA-N
    • SMILES: O=CC1CCC(C2C=CC(C#N)=CC=2)CC1

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 40.9Ų

4-(4-formylcyclohexyl)Benzonitrile Pricemore >>

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Additional information on 4-(4-formylcyclohexyl)Benzonitrile

Chemical Profile of 4-(4-formylcyclohexyl)Benzonitrile (CAS No. 83810-94-0)

4-(4-formylcyclohexyl)Benzonitrile, identified by its Chemical Abstracts Service (CAS) number 83810-94-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzonitrile moiety linked to a formyl-substituted cyclohexyl group, has garnered attention due to its structural versatility and potential applications in synthetic chemistry and drug development.

The structural framework of 4-(4-formylcyclohexyl)Benzonitrile consists of a benzene ring substituted with a nitrile group at the para position, connected to a cyclohexyl ring that bears a formyl group at the para position as well. This configuration imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both the formyl and nitrile functional groups allows for diverse chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes.

In recent years, the compound has been explored in various research domains, particularly in the development of novel pharmaceuticals and agrochemicals. The benzonitrile moiety is known for its role as a bioisostere of carboxylic acids, often used to enhance solubility and metabolic stability in drug molecules. Additionally, the formyl group serves as a versatile handle for further functionalization, enabling the construction of intricate molecular architectures.

One of the most compelling aspects of 4-(4-formylcyclohexyl)Benzonitrile is its utility in cross-coupling reactions. The formyl group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which are widely studied for their biological activities. Similarly, the nitrile group can undergo reduction to form amides or carboxylic acids under appropriate conditions. These transformations make the compound a valuable building block for synthesizing heterocyclic compounds, which are prevalent in many bioactive molecules.

Recent studies have highlighted the potential of 4-(4-formylcyclohexyl)Benzonitrile in medicinal chemistry. Researchers have demonstrated its utility in generating novel derivatives with antimicrobial, anti-inflammatory, and anticancer properties. For instance, by incorporating this compound into scaffold-hopping strategies, scientists have identified new analogs with enhanced binding affinity to target enzymes and receptors. These findings underscore the importance of 4-(4-formylcyclohexyl)Benzonitrile as a key intermediate in drug discovery pipelines.

The compound's structural features also make it relevant in materials science. The rigid benzene ring and flexible cyclohexyl group contribute to its unique physicochemical properties, such as solubility and thermal stability. These characteristics are particularly valuable in designing advanced materials for applications ranging from organic electronics to polymer science. By leveraging its reactivity, researchers have developed novel polymers and coatings with improved performance characteristics.

From a synthetic chemistry perspective, 4-(4-formylcyclohexyl)Benzonitrile offers an excellent platform for exploring new synthetic methodologies. The combination of functional groups allows for multiple pathways to introduce additional substituents or modify existing ones. This flexibility has enabled chemists to develop innovative synthetic routes that are more efficient and sustainable compared to traditional methods. Such advancements are crucial for meeting the growing demand for environmentally friendly chemical processes.

The pharmaceutical industry has also recognized the potential of 4-(4-formylcyclohexyl)Benzonitrile as a lead compound for drug development. Its ability to serve as a scaffold for generating diverse derivatives has led to several clinical candidates entering preclinical testing. These candidates exhibit promising biological activity across various therapeutic areas, including oncology and neurology. The continued exploration of this compound's pharmacological profile holds significant promise for future medical breakthroughs.

In conclusion, 4-(4-formylcyclohexyl)Benzonitrile (CAS No. 83810-94-0) is a multifaceted compound with broad applications in chemistry and medicine. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists and pharmaceutical researchers. As our understanding of its properties grows, so too does its potential to contribute to advancements in drug discovery and material science.

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